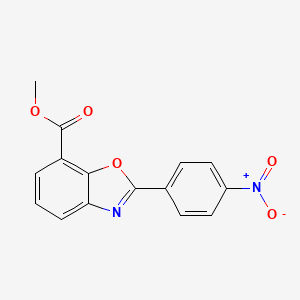

7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester

Description

7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester is a heterocyclic organic compound featuring a benzoxazole core substituted with a 4-nitrophenyl group at position 2 and a methyl ester at position 5. Benzoxazoles are aromatic systems containing fused benzene and oxazole rings, which confer unique electronic and steric properties. The methyl ester moiety improves solubility in organic solvents and may serve as a prodrug feature in medicinal chemistry contexts.

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c1-21-15(18)11-3-2-4-12-13(11)22-14(16-12)9-5-7-10(8-6-9)17(19)20/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVCITQYMSWYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475580 | |

| Record name | 7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918943-29-0 | |

| Record name | 7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester typically involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride to form the benzoxazole ring. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted esters and amides.

Scientific Research Applications

7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester (CAS: 918943-21-2) shares functional similarities with the target benzoxazole derivative . Both contain:

- Nitroaromatic substituents : The 4-nitrophenyl group in the benzoxazole derivative and the 4-nitrobenzoyl moiety in the benzoic acid analog introduce strong electron-withdrawing effects, which may affect photostability, redox behavior, and binding affinity in biological systems.

Key structural differences :

- Core heterocycle: The benzoxazole core (fused benzene-oxazole) in the target compound contrasts with the benzoic acid backbone in the analog.

- Functional group arrangement: The benzoic acid derivative features an amide linkage (2-hydroxy-3-[(4-nitrobenzoyl)amino]), absent in the benzoxazole compound. This amide group could influence hydrogen-bonding capacity and metabolic stability.

Data Table: Comparative Properties

Research Implications and Limitations

- Electronic Properties : The benzoxazole core’s aromaticity may enhance fluorescence or electron transport properties compared to the benzoic acid analog, making it relevant in optoelectronic materials.

- Biological Activity : Rigid heterocycles like benzoxazoles are often explored as kinase inhibitors or antimicrobial agents, whereas benzoic acid derivatives are common in anti-inflammatory or analgesic drugs.

- Limitations : The provided evidence lacks direct data on the target compound’s synthesis, stability, or bioactivity. Further experimental studies are required to validate these comparisons.

Biological Activity

7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C12H10N2O4

- Molecular Weight: 246.22 g/mol

- CAS Number: [insert CAS number]

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 7-benzoxazolecarboxylic acid exhibit significant antimicrobial properties. For example, research has shown that derivatives of benzoxazole possess activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Benzoxazolecarboxylic acid derivative | Staphylococcus aureus | 32 µg/mL |

| 7-Benzoxazolecarboxylic acid derivative | Pseudomonas aeruginosa | 64 µg/mL |

| 4-Nitrophenyl derivative | Escherichia coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. A study indicated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a derivative of benzoxazole was tested against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM. The mechanism was linked to the activation of caspase-3 and subsequent apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives have been documented as well. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

Table 2: Anti-inflammatory Activity

| Compound Name | Model Used | Effect Observed |

|---|---|---|

| 7-Benzoxazolecarboxylic acid derivative | Carrageenan-induced edema | Reduced edema by 50% at 100 mg/kg |

| 4-Nitrophenyl derivative | Lipopolysaccharide model | Decreased TNF-α levels by 40% |

The biological activity of 7-benzoxazolecarboxylic acid is attributed to its ability to interact with various biological targets. It is believed to inhibit enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX). Additionally, its nitro group may contribute to increased reactivity with cellular targets.

Q & A

Q. What are the recommended synthetic routes for preparing 7-benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of methyl 3-amino-4-hydroxybenzoate with a 4-nitrophenyl-substituted carboxylic acid derivative. A reflux method using excess aryl acid (e.g., 4-nitrobenzoic acid) in a polar aprotic solvent like DMF for 15 hours under inert conditions is a standard approach . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amino ester to aryl acid), solvent choice (DMF vs. ethanol for solubility), and reaction time (monitored via TLC). Post-reaction purification typically involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm to assess purity (>95%) and retention time .

- FTIR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and nitro group (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

- NMR : ¹H NMR (CDCl₃) should show the methyl ester singlet at δ 3.9–4.1 ppm and aromatic protons from the 4-nitrophenyl group at δ 7.5–8.3 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₁₀N₂O₅, ~322.06 g/mol) .

Q. How can researchers evaluate the compound’s stability under common laboratory conditions?

Stability studies should include:

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions (pH > 8) .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for aromatic esters) .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Q. What biological screening methodologies are applicable for preliminary activity assessment?

- Antimicrobial Assays : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential activity .

- Enzyme Inhibition : Test against COX-2 or AMPK via fluorescence-based assays, using 10–100 µM compound concentrations .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be gained using computational chemistry?

Perform DFT calculations (B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces, identifying nucleophilic (nitro group) and electrophilic (ester carbonyl) sites .

- Simulate hydrolysis pathways, calculating activation energies for ester cleavage under acidic/alkaline conditions .

- Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational models .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (1 nM–100 µM) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS/MS to detect active/degradation products in assay media, which may explain discrepancies .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., AMPK vs. off-target kinases) .

Q. How can the compound’s selectivity in biological systems be enhanced through structural modification?

- Ester Bioisosteres : Replace the methyl ester with trifluoroethyl or pivaloyloxymethyl groups to improve metabolic stability .

- Nitro Group Modifications : Substitute with electron-withdrawing groups (e.g., cyano) or reduce to amine for SAR studies on target affinity .

- Heterocycle Fusion : Introduce pyridine or thiazole rings to the benzoxazole core to modulate lipophilicity (LogP) and membrane permeability .

Q. What advanced spectroscopic methods elucidate its interaction with biomacromolecules?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins (e.g., albumin for pharmacokinetic studies) .

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target enzymes (e.g., AMPK) to map binding sites .

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins to guide rational design .

Q. How can researchers address low yields in large-scale synthesis?

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., nitro group reduction) .

- Catalytic Optimization : Screen Pd/C or Raney Ni catalysts for selective hydrogenation of intermediates .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Q. What methodologies validate the compound’s role in multi-target drug discovery?

- Network Pharmacology : Construct protein-compound interaction networks using STRING or KEGG databases to identify polypharmacology .

- Transcriptomics : Perform RNA-seq on treated cell lines to map differentially expressed pathways (e.g., inflammation, apoptosis) .

- In Silico Docking : Screen against multiple targets (e.g., COX-2, AMPK) using AutoDock Vina to prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.